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This guide provides a comprehensive overview of the 1 PAM (Point Accepted Mutation)
evolutionary distance, a foundational concept in bioinformatics and molecular evolution. It is
intended for researchers, scientists, and professionals in drug development who utilize
sequence alignment and phylogenetic analysis.

Core Concept: Defining 1 PAM Evolutionary
Distance

The concept of Point Accepted Mutation (PAM) was pioneered by Margaret Dayhoff in the
1970s to quantify the evolutionary distance between protein sequences.[1][2] A "Point Accepted
Mutation” refers to the replacement of a single amino acid in a protein sequence that has been
accepted by natural selection, meaning the mutation did not fatally disrupt the protein's
function.[3] This definition excludes silent mutations or those rejected by natural selection.[3]

1 PAM evolutionary distance is defined as the amount of evolution that results in an average of
one accepted point mutation per 100 amino acids.[4][5][6] It is crucial to note that this
corresponds to approximately 99% sequence identity, as only 1% of the amino acid positions
have undergone a change.[4][7] This unit of evolutionary divergence serves as the basis for the
entire PAM matrix model.[1]

The PAM model is built upon a Markov chain model, which assumes that the probability of an
amino acid changing to another is independent of its previous states and its position within the
sequence.[3][8][9]
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The PAM1 Matrix: Quantifying Short-Term Evolution

The PAM1 matrix is a 20x20 substitution matrix where each entry represents the probability of
an amino acid (column) being replaced by another amino acid (row) over an evolutionary
distance of 1 PAM.[3] It is derived from the analysis of closely related protein sequences that
exhibit at least 85% identity.[3][10] This high degree of similarity ensures that the observed
differences are likely the result of a single mutation event at a given position.[3]

The values in the PAM1 matrix are calculated based on the observed frequencies of amino
acid substitutions in these alignments, as well as the overall frequency and relative mutability of
each amino acid.

The construction of the PAM1 matrix relies on empirical data from 71 protein families. The
frequency of each amino acid and its relative mutability (the likelihood of it undergoing a
mutation) are key parameters.
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Amino Acid (AA) Three-Letter Code Frequency (%) Relative Mutability
Alanine Ala 8.7 100
Arginine Arg 4.1 65
Asparagine Asn 4.4 134
Aspartic acid Asp 5.3 106
Cysteine Cys 2.5 20
Glutamine GIn 3.4 93
Glutamic acid Glu 5.4 102
Glycine Gly 8.9 49
Histidine His 2.1 66
Isoleucine lle 4.6 96
Leucine Leu 8.5 40
Lysine Lys 8.1 56
Methionine Met 1.8 94
Phenylalanine Phe 3.4 41
Proline Pro 51 56
Serine Ser 7.1 120
Threonine Thr 6.2 97
Tryptophan Trp 1.0 18
Tyrosine Tyr 3.3 41
Valine Val 6.5 74
Data derived from

Dayhoff's original

analysis.
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Computational Protocol: Derivation of the PAM1
Matrix

The PAM1 matrix is not derived from a single wet-lab experiment but from a multi-step
computational analysis of existing protein sequence data. The protocol, as established by
Margaret Dayhoff, is as follows:

o Data Collection: Gather a dataset of closely related protein sequences. Dayhoff's original
work used 71 families of proteins with at least 85% sequence identity.[3][10]

* Phylogenetic Reconstruction: For each protein family, construct a phylogenetic tree that
depicts the most likely evolutionary relationships between the sequences. This is often done
using parsimony methods, which aim to find the tree that requires the fewest mutational
events.[8][11]

 Infer Ancestral Sequences: Based on the phylogenetic tree, infer the amino acid sequences
of the ancestral proteins at the internal nodes of the tree.[11]

» Tally Mutations: Compare the connected parent-child sequences along the branches of the
tree to count the number of accepted point mutations. For each pair of amino acids (e.qg.,
Alanine to Serine), count how many times one has replaced the other.

o Calculate Mutation Frequencies: For each amino acid i, calculate the frequency of its
mutation to every other amino acid j. This results in a mutation count matrix.

o Determine Relative Mutabilities: Calculate the relative mutability for each amino acid. This is
a measure of how likely an amino acid is to mutate, normalized relative to a standard
(Alanine was set to 100).[11]

o Construct the Mutation Probability Matrix (PAM1): Convert the mutation count matrix into a
probability matrix. The value M(i, j) in the matrix represents the probability that amino acid i
will be replaced by amino acid j over an evolutionary interval of 1 PAM. The diagonal
elements M(i, i) represent the probability that amino acid i will not change.
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Workflow for the derivation of the PAM1 matrix.
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Extrapolation to Higher PAM Matrices

While the PAM1 matrix is ideal for comparing very similar sequences, comparing more distantly
related proteins requires matrices that account for a greater evolutionary distance. Higher-order
PAM matrices (e.g., PAM40, PAM120, PAM250) are not derived from new datasets but are
extrapolated from the PAM1 matrix.[7]

This extrapolation is based on the assumption that the evolutionary process follows a Markov
chain model.[12] To calculate a PAMn matrix, the PAM1 matrix is multiplied by itself n times.[1]

[7]
PAMn = (PAM1)n

A PAM250 matrix, for instance, represents an evolutionary distance where there have been 250
accepted mutations per 100 residues.[7] Due to multiple mutations occurring at the same site,
a PAM250 distance corresponds to approximately 20% sequence identity, not 0%.[7]

Markovian Extrapolation

PAM1 Matrix X PAM1 > PAM2 Matrix

PAMnN Matrix >
(1% divergence) (2% divergence)

(n% divergence)

over a longer evolutionary time,
accounting for multiple substitutions.

X ... (n-1) times

Represents the probability of change‘]

Click to download full resolution via product page
Extrapolation from PAM1 to higher PAM matrices.

Applications in Research and Drug Development

PAM matrices are fundamental tools in bioinformatics with direct and indirect applications in
drug development:

 Homology Detection: They are used as scoring matrices in sequence alignment algorithms
like BLAST to identify homologous proteins.[3] Identifying a homolog in a model organism for
a newly discovered human protein can provide initial hypotheses about its function and
potential as a drug target.
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» Phylogenetic Analysis: By providing a model of molecular evolution, PAM matrices help in
constructing phylogenetic trees, which can trace the evolutionary history of protein families.
[3] This is valuable in understanding the divergence of viral proteins or the evolution of drug
resistance.

» Predicting Functional Conservation: The substitution scores in PAM matrices reflect the
physicochemical similarities between amino acids.[3] High scores for a substitution suggest
that the change is less likely to disrupt protein structure and function. This information can be
used to predict which residues in a protein are critical for its function and which are more
tolerant to mutation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 1 PAM Evolutionary
Distance]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1577101#understanding-the-concept-of-1-pam-
evolutionary-distance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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